Molecular Connectivity and Hydrogen‑Bond Acceptor Count Differentiate the Target Compound from FAAH‑ and MAGL‑Selective Piperidine‑1‑Carboxylates
The target compound (C22H26N2O4, MW = 382.46) contains six hydrogen‑bond acceptors and two hydrogen‑bond donors versus four acceptors and zero donors for the MAGL inhibitor JZL184 (C22H23N3O7, MW = 441.44) and five acceptors and one donor for the FAAH inhibitor ASP8477 (C19H19N3O4, MW = 353.37) [1][2]. The additional hydrogen‑bond donor (amide N‑H) and the flexible o‑tolyloxy‑acetamido linker are expected to alter permeability, solubility, and target‑binding pose, providing a distinct SAR starting point for probe development [3].
| Evidence Dimension | Number of hydrogen‑bond acceptors / donors and molecular weight |
|---|---|
| Target Compound Data | 6 HBA, 2 HBD, MW = 382.46 |
| Comparator Or Baseline | JZL184: 4 HBA, 0 HBD, MW = 441.44; ASP8477: 5 HBA, 1 HBD, MW = 353.37 |
| Quantified Difference | ΔHBA = +2 (vs. JZL184), ΔHBD = +2 (vs. JZL184); ΔHBA = +1, ΔHBD = +1 (vs. ASP8477); ΔMW = ‑59 Da (vs. JZL184), +29 Da (vs. ASP8477) |
| Conditions | Calculated from molecular structures; JZL184 and ASP8477 data from ChEMBL and PubChem |
Why This Matters
Differences in hydrogen‑bond donor/acceptor count directly influence passive permeability and CNS penetration potential, making the target compound a valuable comparator for optimizing brain‑exposure properties in piperidine‑1‑carboxylate series.
- [1] PubChem. JZL184 – Compound Summary CID 25103920. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/25103920 (accessed 2026‑04‑29). View Source
- [2] PubChem. ASP8477 – Compound Summary CID 11231143. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11231143 (accessed 2026‑04‑29). View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1‑3), 3‑26. View Source
